N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide
CAS No.: 2549053-51-0
Cat. No.: VC11814581
Molecular Formula: C17H16F3NO2S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549053-51-0 |
|---|---|
| Molecular Formula | C17H16F3NO2S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H16F3NO2S/c18-17(19,20)12-5-2-1-4-11(12)15(22)21-10-16(23)8-3-6-14-13(16)7-9-24-14/h1-2,4-5,7,9,23H,3,6,8,10H2,(H,21,22) |
| Standard InChI Key | NKERYHUVNJHJSK-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
| Canonical SMILES | C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene ring system, a partially saturated heterocycle containing a sulfur atom. At position 4 of this ring, a hydroxyl group (-OH) and a methylene bridge (-CH₂-) are present, linking the benzothiophene core to a 2-(trifluoromethyl)benzamide group. The trifluoromethyl (-CF₃) substituent on the benzamide enhances lipophilicity and metabolic stability, traits critical for drug-like properties .
Physicochemical Profile
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆F₃NO₂S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 2549053-51-0 |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 4 (amide O, hydroxyl O, S atom) |
| Topological Polar Surface Area | ~80 Ų (estimated) |
The compound’s moderate polarity and balanced lipophilicity suggest potential for oral bioavailability, though experimental data on solubility and permeability remain unpublished .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide likely follows a multi-step protocol analogous to related benzothiophene derivatives :
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Benzothiophene Core Formation: Cyclization of a thiophene precursor with a ketone or aldehyde under acidic conditions generates the 4,5,6,7-tetrahydro-1-benzothiophene ring.
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Hydroxylation: Introduction of the hydroxyl group at position 4 via oxidation or selective reduction.
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Methylene Bridging: Alkylation or reductive amination to attach the methylene group to the hydroxylated benzothiophene.
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Amide Coupling: Reaction of the intermediate with 2-(trifluoromethyl)benzoic acid using coupling agents such as HATU or EDC in the presence of a base like DIPEA.
A hypothetical reaction scheme is summarized below:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | H₂SO₄, 80–100°C |
| 2 | Oxidation | KMnO₄, H₂O, 25°C |
| 3 | Reductive Amination | NaBH₃CN, MeOH, rt |
| 4 | Amide Formation | 2-(Trifluoromethyl)benzoyl chloride, Et₃N, DCM |
Industrial Scalability
Industrial production would require optimization for yield and purity. Continuous flow reactors could enhance efficiency during cyclization and amidation steps, while crystallization or chromatography would purify the final product .
Research Gaps and Future Directions
Priority Research Areas
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Synthesis and Characterization: Confirm the compound’s structure via NMR and X-ray crystallography.
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In Vitro Profiling: Evaluate RORγt modulation, cytotoxicity, and selectivity against related nuclear receptors.
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Pharmacokinetic Studies: Assess solubility, metabolic stability (e.g., microsomal assays), and permeability (Caco-2/MDR1-MDCKII models) .
Clinical Translation Challenges
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